Home > Products > Screening Compounds P26747 > Varenicline dihydrochloride
Varenicline dihydrochloride -

Varenicline dihydrochloride

Catalog Number: EVT-1493857
CAS Number:
Molecular Formula: C13H15Cl2N3
Molecular Weight: 284.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Varenicline was developed from cytisine, an alkaloid derived from the seeds of the plant Cytisus laburnum. The compound belongs to the class of drugs known as nicotinic acetylcholine receptor partial agonists, which means it activates these receptors but to a lesser extent than nicotine itself. This property allows varenicline to mitigate the effects of nicotine while simultaneously alleviating withdrawal symptoms during smoking cessation efforts .

Synthesis Analysis

Methods and Technical Details

The synthesis of varenicline involves several chemical transformations. A notable method includes the use of aryl fused azapolycyclic compounds as starting materials. The synthesis typically follows these steps:

  1. Formation of Intermediates: Initial reactions involve creating protected diamino-10-aza-tricyclo intermediates using less hazardous reagents, which enhances commercial viability.
  2. Solvent Utilization: Various solvents are employed for different reaction stages, including water, alcohols, and chlorinated hydrocarbons.
  3. Isolation: The final product can be isolated using techniques such as cooling, seeding, or evaporation from solvent mixtures .
Molecular Structure Analysis

Structure and Data

The molecular formula of varenicline is C13H13N3C_{13}H_{13}N_{3}, with a molar mass of approximately 211.268 g/mol. The structure features a bicyclic system that contributes to its pharmacological activity.

  • IUPAC Name: 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h]benzazepine
  • CAS Number: 249296-44-4
  • Chemical Identifiers: Varenicline is also identified by various synonyms such as Vareniclina and CP-526555.

The three-dimensional structure can be visualized using molecular modeling tools that illustrate how varenicline interacts with nicotinic receptors in the brain .

Chemical Reactions Analysis

Reactions and Technical Details

Varenicline undergoes minimal metabolic transformation in the body, with approximately 92% excreted unchanged in urine. The primary metabolic pathways include:

  1. Glucuronidation: A minor pathway where varenicline is conjugated to glucuronic acid.
  2. Oxidation: Involves minor transformations at the alicyclic nitrogen.
  3. Active Transport: Varenicline is also a substrate for human organic cation transporter 2, which plays a role in renal clearance .

These reactions highlight the compound's stability and low metabolic rate, contributing to its long half-life of about 24 hours.

Mechanism of Action

Process and Data

Varenicline acts primarily as a partial agonist at the alpha-4 beta-2 nicotinic acetylcholine receptors in the brain. Its mechanism involves:

  1. Dopamine Release: By partially activating these receptors, varenicline stimulates dopamine release but to a lesser extent than nicotine does.
  2. Inhibition of Nicotine Binding: Varenicline competitively inhibits nicotine from binding to these receptors, thereby reducing cravings and withdrawal symptoms without producing the full effects associated with nicotine use.

This dual action helps individuals manage their addiction more effectively compared to traditional nicotine replacement therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Varenicline dihydrochloride exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water.
  • Stability: Stable under standard conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on salt form but typically falls within a defined range for pharmaceutical compounds.

The pharmacokinetic profile shows that varenicline achieves peak plasma concentrations within 3–4 hours post-administration and maintains linear pharmacokinetics across recommended dosing ranges .

Applications

Scientific Uses

Varenicline is primarily used as a therapeutic agent for smoking cessation. Its effectiveness has been demonstrated in numerous clinical trials where it significantly increases the chances of quitting smoking compared to placebo treatments. Additionally, its potential applications extend beyond smoking cessation; research is ongoing into its efficacy for other forms of addiction treatment due to its unique mechanism of action at nicotinic receptors .

Chemical Characterization of Varenicline Dihydrochloride

Structural Elucidation and Molecular Properties

Varenicline dihydrochloride (C₁₃H₁₅Cl₂N₃, MW 284.18) is the pharmaceutically preferred salt form of varenicline free base (C₁₃H₁₃N₃, MW 211.26). Its dihydrochloride configuration significantly enhances aqueous solubility (>100 mg/mL) compared to the free base (<50 mg/mL in water) or monohydrochloride salt, making it optimal for oral formulations [3] [4] [9]. The molecular structure features a bicyclic framework integrating a pyridine ring and a diazabicyclo[3.3.1]nonane system, with protonation occurring at the secondary amine (N2 position) and the pyridine nitrogen [1] [7].

Table 1: Molecular Properties of Varenicline Forms

PropertyFree BaseDihydrochloride
Molecular FormulaC₁₃H₁₃N₃C₁₃H₁₅Cl₂N₃
Molecular Weight (g/mol)211.26284.18
CAS Number249296-44-4866823-63-4
Solubility in WaterLow (<50 mg/mL)High (>100 mg/mL)

Crystallographic Analysis of Dihydrochloride Salt Form

Crystallographic studies reveal that varenicline dihydrochloride adopts a monoclinic crystal system (space group P2₁/c). The structure exhibits discrete ionic interactions between the varenicline dication and two chloride anions. Key hydrogen bonds include N–H···Cl (2.89–3.02 Å) and C–H···Cl (3.28 Å), forming a three-dimensional network that stabilizes the lattice. The protonated pyridine ring and the ammonium group create electrostatic anchors that enhance crystalline packing density, contributing to the salt’s hygroscopic stability during storage [2] [5].

Comparative Physicochemical Profiling: Free Base vs. Dihydrochloride

The dihydrochloride salt demonstrates superior pharmaceutical properties over the free base:

  • Solubility: >100 mg/mL in water vs. <50 mg/mL for the free base, facilitating high-bioavailability formulations [4] [6].
  • Thermal Stability: Decomposition point at 230°C (vs. free base at 210°C), attributed to ionic crystal forces [2].
  • Hygroscopicity: Minimal moisture uptake (<0.5% w/w at 80% RH) due to crystalline rigidity, contrasting with the free base’s amorphous tendency [5].
  • Ionization: pKa values of 9.2 (pyridine) and 7.4 (amine) enable dual protonation across physiological pH ranges [7].

Table 2: Physicochemical Comparison

ParameterFree BaseDihydrochlorideSignificance
Water Solubility<50 mg/mL>100 mg/mLEnhanced bioavailability
Melting Point~210°C (dec.)~230°C (dec.)Improved thermal stability
HygroscopicityHighLowSimplified storage conditions

Synthesis and Industrial Production Pathways

Key Synthetic Intermediates in Varenicline Dihydrochloride Synthesis

The industrial synthesis employs a multi-step sequence starting from 2-bromo-3-fluorobenzene and cyclopentadiene:

  • Diels-Alder Adduct (115): Formed via magnesium-mediated Grignard coupling (64% yield) [8].
  • Diol Intermediate (116): Achieved through OsO₄-catalyzed dihydroxylation (89% yield using NMO co-oxidant) [5] [8].
  • Dialdehyde (117): Generated by NaIO₄ cleavage of diol, followed by reductive amination with benzylamine to afford protected amine 118 (85.7% yield) [8].
  • Trifluoroacetamide (120): Obtained after Pd(OH)₂-catalyzed debenzylation (88% yield) and trifluoroacetylation (94% yield) [8].
  • Ring Closure: Reaction with glyoxal forms the tricyclic core (123), with subsequent hydrolysis yielding varenicline free base [5] [8].

Table 3: Critical Synthetic Intermediates

IntermediateStructureFunctionYield
115Diels-Alder adductIntroduces bicyclic skeleton64%
116Vicinal diolEnables oxidative cleavage89%
118N-Benzyl amineProtects amine during nitration85.7%
120TrifluoroacetamideActivates ring for cyclization94%

Optimization Strategies for Large-Scale Pharmaceutical Manufacturing

Process refinements focus on yield enhancement, purification efficiency, and catalyst recovery:

  • Solvent Optimization: Replacement of THF with methyl tert-butyl ether (MTBE) in Diels-Alder reactions reduces byproduct formation and simplifies recycling [2].
  • Catalytic Improvements: OsO₄ loadings reduced to 0.2 mol% via in situ reoxidation with NMO, minimizing heavy-metal waste [5] [8].
  • Salt Crystallization Control: Final dihydrochloride precipitation uses isopropanol/water mixtures (4:1 v/v) to achieve polymorphic purity >99.5% [2].
  • Flow Chemistry: Continuous hydrogenation of dinitro intermediate 121 with Pd/C (5 wt%) in microreactors improves throughput by 30% vs. batch processing [5].
  • Glyoxal Ring Closure: pH-controlled (6.5–7.0) reaction in aqueous ethanol at 25°C minimizes dimeric impurities, enhancing yield to 85% [5].

Table 4: Process Optimization Parameters

StepInnovationImpact
Dihydroxylation0.2 mol% OsO₄ with NMO co-oxidant89% yield; <50 ppm Os residue
HydrogenationPd/C in flow reactor30% faster cycle time
Salt FormationIPA/H₂O (4:1) antisolvent additionPolymorph control; >99.5% purity

Properties

Product Name

Varenicline dihydrochloride

IUPAC Name

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride

Molecular Formula

C13H15Cl2N3

Molecular Weight

284.18 g/mol

InChI

InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H

InChI Key

NZVVYNGXLGJKCW-UHFFFAOYSA-N

Synonyms

7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine-d4 Dihydrochloride

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.